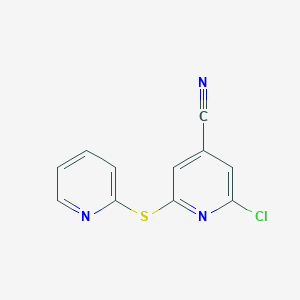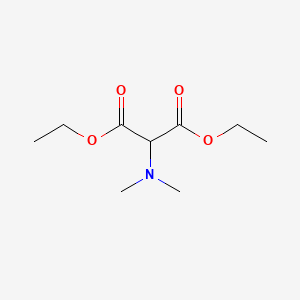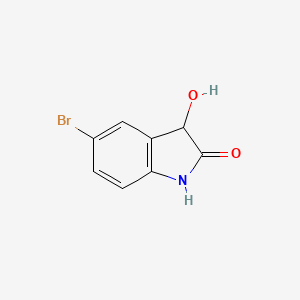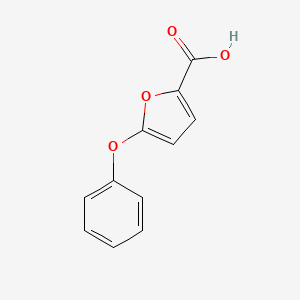
5-Phenoxy-2-furoic acid
Vue d'ensemble
Description
5-Phenoxy-2-furoic acid is a derivative of furoic acid, which is a compound of interest in the field of green chemistry and sustainable materials. While the provided papers do not directly discuss 5-phenoxy-2-furoic acid, they do provide insights into the chemistry of related furanic compounds, which can be useful in understanding the properties and potential applications of 5-phenoxy-2-furoic acid.
Synthesis Analysis
The synthesis of furanic compounds, such as 2,5-furandicarboxylic acid (FDCA), from biomass-derived precursors is a topic of significant interest. For instance, the oxidation of 5-hydroxymethylfurfural (HMF) to FDCA has been achieved using a hydrotalcite-supported gold nanoparticle catalyst in water under atmospheric oxygen pressure without the addition of a homogeneous base . Another approach involves the use of an iron(III)-porous organic polymer (Fe III–POP-1) material containing basic porphyrin subunits and an iron metal center for the aerobic oxidation of HMF to FDCA . These methods highlight the potential for catalytic synthesis of furanic acids, which could be adapted for the synthesis of 5-phenoxy-2-furoic acid.
Molecular Structure Analysis
The molecular structure of furanic compounds is characterized by a furan ring, which is a five-membered aromatic ring with oxygen. The substitution at the 5-position of the furan ring can significantly influence the physical and chemical properties of the compound. For example, 5-(tetradecyloxy)-2-furancarboxylic acid has been found to exhibit hypolipidemic activity, indicating that the substitution pattern on the furan ring can lead to biologically active compounds .
Chemical Reactions Analysis
Furanic acids can undergo various chemical reactions. The anodic oxidation of 5-alkyl-2-furoic acids in protic solvents has been studied, leading to products such as 1-butenolides and γ-keto esters . Additionally, the reduction and esterification of 5-substituted-2-furoic acids have been explored, yielding dihydrofuroates with interesting spectroscopic properties . These studies suggest that 5-phenoxy-2-furoic acid could also participate in similar reactions, potentially leading to a range of derivatives with diverse applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of furanic compounds are influenced by their molecular structure. For instance, the presence of substituents on the furan ring can affect the compound's lipophilicity, as seen with hypolipidemic fatty acid-like alkyloxyarylcarboxylic acids . The reactivity of the furan ring can also be altered by substitution, which could affect the compound's stability and its behavior in chemical reactions. The papers provided discuss the properties of various furanic acids, which can be used to infer the properties of 5-phenoxy-2-furoic acid by analogy.
Applications De Recherche Scientifique
Biomass Conversion and Biobased Materials
Research has explored the synthesis of 2,5-furandicarboxylic acid (FDCA) from furoic acid derivatives. FDCA is a renewable alternative to p-phthalic acid, showing promise in the polymer industry. This synthesis originates from C5-based furfural, produced from abundant raw biomaterials, and includes furoic acid as a starting chemical (Zhang et al., 2017).
Biosynthesis Using Escherichia coli
The biosynthesis of furan-based carboxylic acids, including 5-hydroxymethyl-2-furancarboxylic acid and furoic acid, has been achieved using recombinant Escherichia coli. This process demonstrated high substrate tolerance and offers potential industrial applications (Wang et al., 2020).
Anodic Oxidation in Protic Solvents
Anodic oxidation studies of 5-alkyl-2-furoic acids, including derivatives of 5-phenoxy-2-furoic acid, have been conducted. This research provides insights into the chemical behavior of these compounds under specific conditions (Torii et al., 1971).
Nematicidal Activity
5-Hydroxymethyl-2-furoic acid, a compound structurally similar to 5-phenoxy-2-furoic acid, has shown nematicidal activities against plant-parasitic nematodes, highlighting its potential as a biopesticide (Kimura et al., 2007).
Food and Beverage Industry Applications
Studies have investigated the mitigation effects of furfuryl alcohol and its derivatives, including 5-hydroxymethyl 2-furoic acid, in coffee and model systems. This research is relevant to understanding the chemical changes during the roasting process and their impact on product quality (Albouchi & Murkovic, 2020).
Green Oxidation of Biobased Substrates
Research on the green oxidation of biobased substrates, including the conversion of HMF and furfural to FDCA and furoic acids, has implications for sustainable chemistry and environmental applications (Ferraz et al., 2018).
Biocatalytic Production
The biocatalytic production of FDCA from chemicals like 2-furoic acid has been reviewed, emphasizing the potential of biocatalysis in sustainable chemical synthesis (Yuan et al., 2019).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 5-Phenoxy-2-furoic acid is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the N-terminus of newly synthesized proteins.
Biochemical Pathways
Furfural degradation proceeds via 2-furoic acid, which is metabolized to the primary intermediate 2-oxoglutarate
Propriétés
IUPAC Name |
5-phenoxyfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-11(13)9-6-7-10(15-9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKXTFLRAZKJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384624 | |
| Record name | 5-phenoxy-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenoxy-2-furoic acid | |
CAS RN |
60698-32-0 | |
| Record name | 5-phenoxy-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenoxyfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



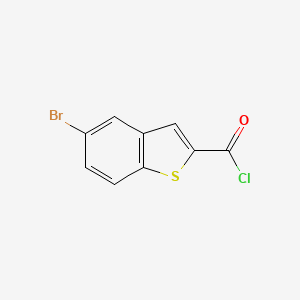
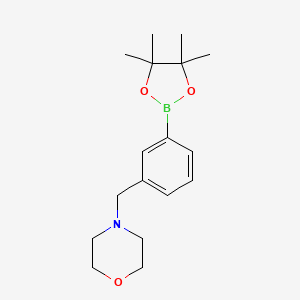
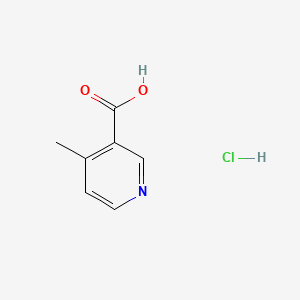
![4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile](/img/structure/B1334648.png)
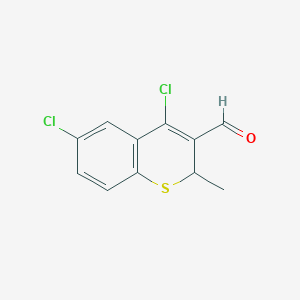
![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)
![3-[(4-Formylphenoxy)methyl]thiophene-2-carbonitrile](/img/structure/B1334651.png)

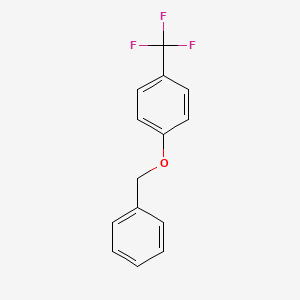
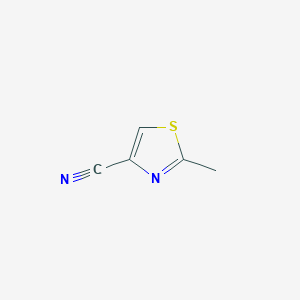
![5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1334657.png)
